4,5-Dibromo-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-9H-fluoren-9-one is a brominated derivative of fluorenone, a polycyclic aromatic ketone This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the fluorenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-9H-fluoren-9-one typically involves the bromination of fluorenone. A common method includes the reaction of fluorenone with bromine in the presence of a solvent such as water. The reaction is carried out at elevated temperatures (95-100°C) for several hours, with periodic addition of bromine to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is isolated through filtration and purification steps, including washing with water and drying .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ketone group in the fluorenone structure can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds or nucleophiles can be used to replace the bromine atoms.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction reactions can modify the ketone group .
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing pharmaceutical agents.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-9H-fluoren-9-one involves its interaction with molecular targets through its bromine atoms and ketone group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo substitution, oxidation, and reduction reactions makes it versatile for different applications .
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dibromo-9H-fluoren-9-one
- 2,4,5,7-Tetrabromo-9H-fluoren-9-one
- 1,8-Difluoro-9H-fluoren-9-one
Comparison: 4,5-Dibromo-9H-fluoren-9-one is unique due to the specific positioning of the bromine atoms at the 4 and 5 positions. This positioning influences its reactivity and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C13H6Br2O |
---|---|
Molekulargewicht |
337.99 g/mol |
IUPAC-Name |
4,5-dibromofluoren-9-one |
InChI |
InChI=1S/C13H6Br2O/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15/h1-6H |
InChI-Schlüssel |
LAECXDAMSBMCSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C2=O)C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.